PDE5 Inhibition: 49-Fold Superior Potency and Unmatched Isoform Selectivity vs. Kuraridine
Sophoflavescenol exhibits an IC50 of 0.013 µM against cGMP PDE5 prepared from rat diaphragm [1]. In a direct head-to-head comparison within the same study, the structurally related analog kuraridine showed an IC50 of 0.64 µM against the same PDE5 isoform [2]. Sophoflavescenol is 49.2-fold more potent than kuraridine. Furthermore, sophoflavescenol demonstrates 31.5-fold selectivity over PDE3 and 196.2-fold selectivity over PDE4 [1], whereas selectivity data for kuraridine against PDE3/PDE4 are not reported in the primary literature, underscoring sophoflavescenol's unique isoform discrimination profile.
| Evidence Dimension | cGMP PDE5 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.013 µM |
| Comparator Or Baseline | Kuraridine: IC50 = 0.64 µM |
| Quantified Difference | 49.2-fold higher potency (sophoflavescenol vs. kuraridine) |
| Conditions | cGMP PDE5 prepared from rat diaphragm; compounds isolated from Sophora flavescens |
Why This Matters
For PDE5-targeted research programs, substituting sophoflavescenol with kuraridine would require ~50-fold higher concentrations to achieve equivalent target engagement, compromising assay sensitivity and potentially introducing off-target effects due to higher dosing requirements.
- [1] Shin HJ, Kim HJ, Kwak JH, et al. A prenylated flavonol, sophoflavescenol: a potent and selective inhibitor of cGMP phosphodiesterase 5. Bioorg Med Chem Lett. 2002 Sep 2;12(17):2313-6. View Source
- [2] MedChemExpress. Kuraridine: Product Information. Accessed 2025. View Source
